4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane
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Overview
Description
4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple cycloalkane rings and ether linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene typically involves a series of condensation reactions. One common method includes the reaction of tert-butyl-substituted cycloalkanes with formaldehyde under acidic conditions . The reaction is carried out at high temperatures to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the cycloalkane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
Scientific Research Applications
4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene has several applications in scientific research:
Chemistry: Used as a model compound for studying complex ring structures and reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene involves its interaction with various molecular targets. The compound’s multiple rings and ether linkages allow it to form stable complexes with other molecules, potentially influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Uniqueness
4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene stands out due to its tert-butyl substitution, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C42H52O5 |
---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C32H32.C10H20O5/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-10H2 |
InChI Key |
YMSFEKSEHZCCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
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